
Nordoxepin D3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nordoxepin D3 Hydrochloride, also known as Desmethyldoxepin D3 Hydrochloride, is a deuterium-labeled version of Nordoxepin Hydrochloride. It is an active metabolite of Doxepin Hydrochloride, which is a tricyclic antidepressant. This compound is primarily used in scientific research, particularly in the fields of pharmacology and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nordoxepin D3 Hydrochloride involves the deuteration of Nordoxepin Hydrochloride. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This is typically achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in specialized facilities equipped with advanced analytical instruments to monitor the reaction and ensure compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Nordoxepin D3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce deuterated analogs .
Applications De Recherche Scientifique
Nordoxepin D3 Hydrochloride is widely used in scientific research for various applications:
Pharmacology: It is used to study the metabolism and pharmacokinetics of Doxepin and its metabolites.
Medicinal Chemistry: Researchers use it to develop and test new antidepressant drugs.
Clinical Toxicology: It serves as a reference standard in the analysis of biological samples for drug monitoring and forensic investigations.
Analytical Chemistry: It is used in the development and validation of analytical methods for drug testing .
Mécanisme D'action
Nordoxepin D3 Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, two neurotransmitters involved in mood regulation. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their effects. The compound primarily targets the norepinephrine transporter and the serotonin transporter. It also exhibits antihistamine and anticholinergic activities, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Doxepin Hydrochloride: The parent compound, used as an antidepressant.
Desmethyldoxepin: The non-deuterated version of Nordoxepin.
Amitriptyline: Another tricyclic antidepressant with similar pharmacological properties
Uniqueness
Nordoxepin D3 Hydrochloride is unique due to its deuterium labeling, which provides several advantages in research:
Enhanced Stability: Deuterium-labeled compounds are more stable and less prone to metabolic degradation.
Improved Analytical Accuracy: The presence of deuterium allows for more precise quantification in mass spectrometry-based assays.
Reduced Side Effects: Deuterium substitution can reduce the formation of toxic metabolites, potentially leading to safer drug profiles
Propriétés
Formule moléculaire |
C18H20ClNO |
|---|---|
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/i1D3; |
Clé InChI |
GNPPEZGJRSOKRE-NIIDSAIPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
SMILES canonique |
CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


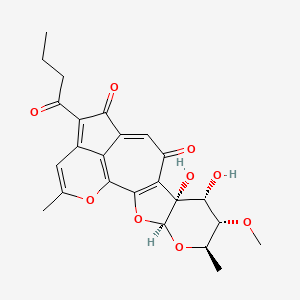
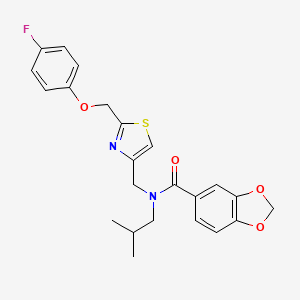
![1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride](/img/structure/B11929266.png)
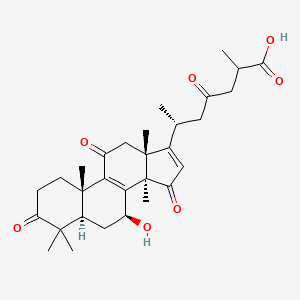

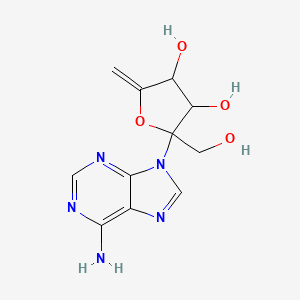
![(7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B11929291.png)


![(8S,9S,10R,11S,13S,14S,17R)-17-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11929301.png)
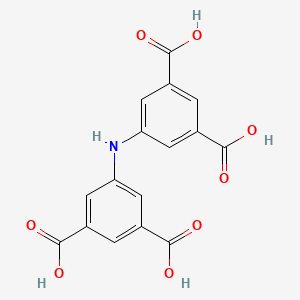
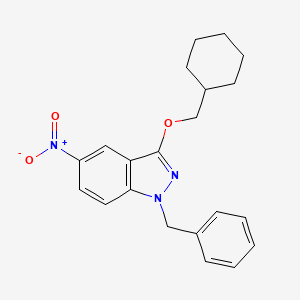
![6-(2,2-Dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11929309.png)

